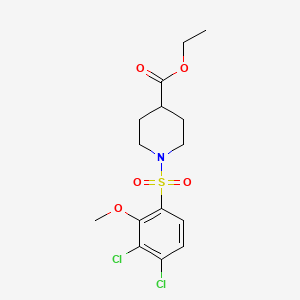

Ethyl 1-(3,4-dichloro-2-methoxyphenyl)sulfonylpiperidine-4-carboxylate

Description

Ethyl 1-(3,4-dichloro-2-methoxyphenyl)sulfonylpiperidine-4-carboxylate is a sulfonamide-based piperidine derivative characterized by a 3,4-dichloro-2-methoxyphenyl sulfonyl group attached to a piperidine ring with an ethyl carboxylate substituent at the 4-position. The presence of electron-withdrawing chlorine atoms and the methoxy group on the aromatic ring influences its electronic properties, solubility, and steric profile. Its synthesis typically involves the reaction of a sulfonyl chloride derivative with a piperidine carboxylate ester under controlled pH conditions in aqueous or polar solvents . Structural elucidation relies on spectroscopic techniques such as NMR, where substituent-induced chemical shift variations provide insights into conformational and electronic characteristics .

Properties

IUPAC Name |

ethyl 1-(3,4-dichloro-2-methoxyphenyl)sulfonylpiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19Cl2NO5S/c1-3-23-15(19)10-6-8-18(9-7-10)24(20,21)12-5-4-11(16)13(17)14(12)22-2/h4-5,10H,3,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKZQEUBKOWPPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19Cl2NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3,4-dichloro-2-methoxyphenyl)sulfonylpiperidine-4-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides under basic conditions.

Esterification: The ester functional group can be introduced through esterification reactions using ethyl alcohol and appropriate catalysts.

Substitution Reactions: The dichloro and methoxy substituents can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3,4-dichloro-2-methoxyphenyl)sulfonylpiperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloro-substituted positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(3,4-dichloro-2-methoxyphenyl)sulfonylpiperidine-4-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The dichloro and methoxy substituents may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Structural Analogues :

Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate (Compound A): Differs in the substitution pattern of the aromatic ring (mono-chloro vs. 3,4-dichloro-2-methoxy) and the position of the carboxylate group (piperidine-3 vs. 4-position).

Ethyl 4-((4-chlorophenyl)sulfonyl)-6-(ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate (Compound B): Features an additional ethylsulfonyl group and a fused benzoxazine ring, enhancing steric bulk and altering solubility.

Table 1: Structural Comparison

Spectroscopic and Conformational Analysis

NMR Profiling :

- Target Compound vs. Compound A: NMR data (Table 2) highlight distinct chemical shifts in regions corresponding to the aromatic substituents (e.g., 3,4-dichloro-2-methoxy vs. 4-chloro). For example, protons near the dichloro-methoxy group exhibit downfield shifts due to electron-withdrawing effects, whereas Compound A’s mono-chloro substituent results in simpler splitting patterns .

- Conformational Differences : Ring puckering analysis (Cremer-Pople parameters) reveals that the 4-carboxylate group in the target compound induces slight chair distortion in the piperidine ring compared to Compound A’s 3-carboxylate, which adopts a more flattened envelope conformation .

Table 2: Selected NMR Chemical Shifts (ppm)

| Proton Position | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Aromatic H (ortho to Cl) | 7.52 | 7.38 | 7.45 |

| Piperidine Hα (to SO₂) | 3.89 | 3.75 | 3.94 |

| Methoxy OCH₃ | 3.78 | – | – |

Pharmacokinetic and Physicochemical Properties

Lipophilicity and Solubility :

- The target compound’s log P (calculated) is ~2.8, higher than Compound A (log P ~2.1) due to the dichloro-methoxy group’s hydrophobicity. This aligns with trends observed in sulfonamide derivatives, where halogenation increases membrane permeability but reduces aqueous solubility .

- Compound B’s benzoxazine moiety introduces hydrogen-bonding capacity, improving solubility (log S ≈ -3.5) compared to the target compound (log S ≈ -4.2) .

Metabolic Stability :

- The methoxy group in the target compound may slow oxidative metabolism compared to Compound A’s unsubstituted chloro analogue, as methoxy groups are less prone to CYP450-mediated dehalogenation .

Biological Activity

Ethyl 1-(3,4-dichloro-2-methoxyphenyl)sulfonylpiperidine-4-carboxylate is a compound of significant interest in pharmacological research due to its potential biological activities. This article details its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a piperidine ring, which is a common motif in drug design. Its structure can be represented as follows:

This structure contributes to its interaction with various biological targets.

Cholinesterase Inhibition : Recent studies indicate that compounds with similar structures exhibit cholinesterase inhibition, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's Disease (AD). Cholinesterase inhibitors prevent the breakdown of acetylcholine (ACh), enhancing cholinergic neurotransmission .

Antiviral Activity : There is emerging evidence that compounds containing sulfonamide moieties may possess antiviral properties. For instance, related piperidine derivatives have shown efficacy against viral infections by modulating host cell responses and inhibiting viral replication pathways .

1. Neuroprotective Effects

Research suggests that this compound may exhibit neuroprotective effects through its ability to inhibit cholinesterases. This action increases ACh levels in synaptic clefts, potentially improving cognitive functions in models of AD .

2. Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Studies on similar sulfonamide derivatives have demonstrated effectiveness against various bacterial strains, indicating a possible broad-spectrum antimicrobial effect .

3. Anti-inflammatory Activity

Compounds with similar piperidine frameworks have been investigated for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory disorders .

Case Study 1: Cholinesterase Inhibition

A study evaluated the cholinesterase inhibitory activity of various piperidine derivatives, including this compound. The compound exhibited an IC50 value comparable to established cholinesterase inhibitors, suggesting its potential use in AD therapy .

Case Study 2: Antimicrobial Screening

In vitro assays were conducted to assess the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the key synthetic routes for Ethyl 1-(3,4-dichloro-2-methoxyphenyl)sulfonylpiperidine-4-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step organic reactions:

Sulfonation: Introduce the sulfonyl group to the 3,4-dichloro-2-methoxyphenyl moiety using sulfonating agents like chlorosulfonic acid.

Piperidine Functionalization: React the sulfonated aryl group with a piperidine derivative (e.g., ethyl piperidine-4-carboxylate) under nucleophilic substitution conditions.

Esterification: Ensure the ethyl ester group remains intact or is introduced via alcoholysis if starting from a carboxylic acid precursor.

Optimization Considerations:

- Use anhydrous solvents (e.g., dichloromethane) and catalysts (e.g., triethylamine) to enhance reaction efficiency .

- Monitor purity via thin-layer chromatography (TLC) or HPLC, with yields typically ranging from 60–85% depending on solvent polarity .

Advanced: How can researchers resolve discrepancies in crystallographic data during structural elucidation?

Methodological Answer:

Discrepancies in X-ray diffraction data (e.g., high R-factors or poor electron density maps) require:

Refinement Strategies:

- Use SHELXL for iterative refinement, adjusting parameters like displacement models and hydrogen atom positioning .

- Check for twinning using the R1/R2 ratio; if detected, apply twin law corrections (e.g., using TWINABS) .

Validation Tools:

Data Contradiction Analysis:

- Compare experimental bond lengths/angles with density functional theory (DFT)-optimized geometries to identify outliers .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

Key techniques include:

Advanced: What methodological approaches analyze the puckering conformation of the piperidine ring?

Methodological Answer:

The piperidine ring’s puckering is quantified using:

Cremer-Pople Parameters:

- Calculate puckering amplitude (θ) and phase angle (φ) from atomic coordinates using software like PARST .

- For chair conformations, θ ≈ 50–60°, φ ≈ 0° or 180° .

Torsion Angle Analysis:

- Compare endo/exo torsion angles (e.g., C2-C3-C4-C5) to identify boat or twist-boat conformers.

DFT Calculations:

Basic: What are the recommended safety protocols for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (H315, H319) .

- Ventilation: Use fume hoods to avoid inhalation (H335) .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational chemistry predict this compound’s biological activity?

Methodological Answer:

Molecular Docking:

- Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Focus on sulfonyl-piperidine interactions with active-site residues .

QSAR Models:

MD Simulations:

- Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2.0 Å indicates stable complexes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.